

13C NMR peak assignments for 3-chloroisothiazole

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Compound of Interest

Compound Name: 3-Chloroisothiazole

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Abstract

This technical guide provides a comprehensive framework for the assignment of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **3-chloroisothiazole**. In the absence of definitive literature assignments, this document synthesizes foundational principles of NMR spectroscopy, substituent effects in heterocyclic systems, and modern 2D NMR methodologies to present a robust predictive assignment. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on unambiguous structural elucidation. The guide details the theoretical basis for predicted chemical shifts, outlines a self-validating experimental protocol for confirmation, and provides the causal logic behind each step of the assignment process, ensuring scientific integrity and replicability.

Introduction: The Isothiazole Scaffold and the Imperative of Spectroscopic Precision

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of a halogen, such as chlorine at the C-3 position, significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability. Consequently, the unambiguous structural verification of **3-chloroisothiazole** and its derivatives is a critical step in any synthetic or developmental workflow.

¹³C NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. Each unique carbon atom in a distinct electronic environment produces a discrete signal, offering a fingerprint of the molecular structure. However, the assignment of these signals is not always trivial, particularly in heteroaromatic systems where the interplay of inductive and resonance effects from both the heteroatoms and substituents can lead to complex chemical shift patterns. This guide provides an in-depth analysis of the factors governing the ¹³C NMR spectrum of **3-chloroisothiazole** and a clear, logical pathway to its definitive assignment.

Theoretical Framework and Predictive Assignment

A definitive assignment begins with a theoretically grounded prediction. This is formulated by taking the known chemical shifts of the parent isothiazole ring and adjusting them based on the well-documented effects of a chlorine substituent.

The Parent Isothiazole System

The reported ¹³C NMR chemical shifts for the parent isothiazole provide our baseline:

Carbon Atom	Chemical Shift (δ , ppm)
C-3	~157.0
C-4	~123.6
C-5	~148.0

Note: These values are approximate and can vary slightly based on solvent and experimental conditions.

The Influence of the C-3 Chlorine Substituent

A chlorine atom exerts a strong influence on the ¹³C chemical shifts of an aromatic or heteroaromatic ring through several mechanisms:

- Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is strongest at the directly attached carbon (the ipso-carbon) and diminishes with distance.

- Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π -system of the ring, increasing electron density, particularly at the ortho and para positions. In many halogenated aromatics, the inductive effect is dominant.
- Heavy Atom Effect: For heavier halogens like bromine and iodine, the large electron cloud can induce an upfield (shielding) shift on the directly attached carbon. This effect is less pronounced for chlorine.

To predict the spectrum of **3-chloroisothiazole**, we can apply substituent chemical shift (SCS) effects derived from analogous chlorinated heterocyclic systems, such as 2-chloropyridine and 3-chlorothiophene.

- ipso-Effect (on C-3): The direct attachment of chlorine is expected to cause a slight deshielding (downfield shift) or, in some cases, a small shielding (upfield shift) due to a combination of competing effects. In many aromatic systems, the change is relatively small. [\[1\]](#)
- ortho-Effect (on C-4): The position ortho to the chlorine substituent (C-4) is expected to experience a moderate shielding (upfield shift) of approximately 1-5 ppm.
- meta-Effect (on C-5): The meta position (C-5) typically shows a smaller deshielding (downfield shift) of around 1-3 ppm.

Predicted ^{13}C Chemical Shifts for 3-Chloroisothiazole

By applying these anticipated SCS effects to the parent isothiazole values, we arrive at the following predicted assignments:

Carbon Atom	Parent Shift (ppm)	Expected SCS Effect	Predicted Shift (δ , ppm)	Rationale
C-3	~157.0	ipso (deshielding)	~158.0	Direct attachment of the electronegative chlorine atom causes a minor downfield shift.
C-4	~123.6	ortho (shielding)	~120.5	Shielding effect from the adjacent chlorine substituent.
C-5	~148.0	meta (deshielding)	~149.5	Minor deshielding effect at the meta position.

This prediction provides a strong hypothesis that can be rigorously tested and confirmed using a suite of modern NMR experiments.

Experimental Verification and Assignment Workflow

The following section outlines a comprehensive, self-validating protocol for the acquisition and unambiguous assignment of the ^{13}C NMR spectrum of **3-chloroisothiazole**.

Sample Preparation and Initial ^{13}C NMR Acquisition

Protocol:

- Dissolve approximately 20-50 mg of high-purity **3-chloroisothiazole** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- Acquire a standard proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the carbon atom bearing the chlorine (C-3), which is a quaternary carbon and will likely exhibit a weaker signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Expected Outcome: A spectrum containing three distinct signals in the aromatic region, corresponding to C-3, C-4, and C-5. The relative intensities are not a reliable indicator for assignment in a standard ^{13}C spectrum.

Distinguishing Protonated and Non-Protonated Carbons: The DEPT Experiment

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the number of protons attached to each carbon.[\[2\]](#)[\[3\]](#)[\[4\]](#)

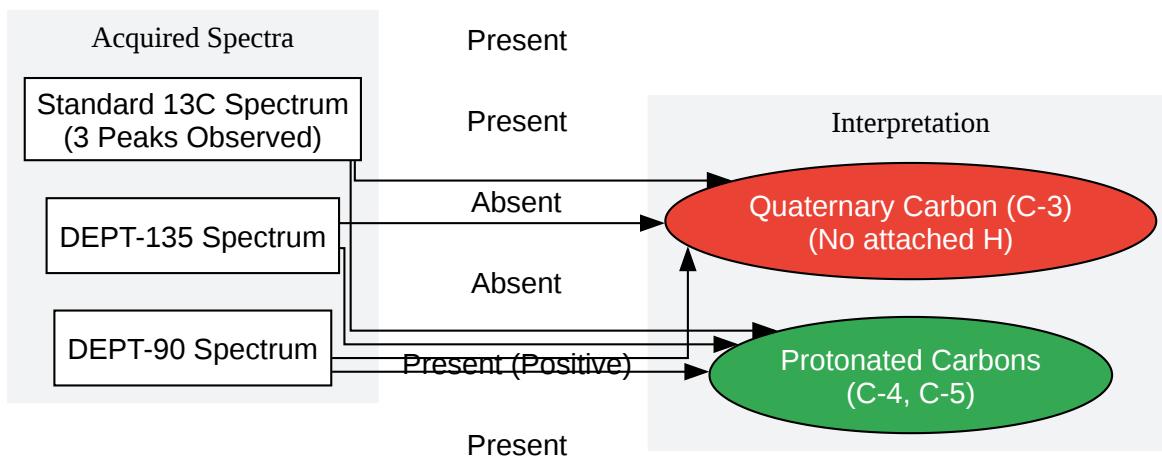
Protocol:

- Using the same sample, perform a DEPT-135 experiment.
- (Optional but recommended) Perform a DEPT-90 experiment.

Expected Outcome & Interpretation:

- DEPT-135:
 - CH carbons (C-4 and C-5) will appear as positive peaks.
 - CH₂ carbons will appear as negative peaks (none expected in this molecule).
 - CH₃ carbons will appear as positive peaks (none expected).
 - Quaternary carbons (C-3) will be absent.
- DEPT-90:
 - Only CH carbons (C-4 and C-5) will appear as positive peaks.

This experiment will definitively identify the signal corresponding to the quaternary C-3, as it will be present in the standard ^{13}C spectrum but absent in both DEPT spectra. The remaining two signals can be attributed to C-4 and C-5.



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Logic for identifying carbon types using DEPT.

Unambiguous Assignment of C-4 and C-5: 2D Heteronuclear Correlation

To definitively distinguish between C-4 and C-5, we must correlate them to their attached protons (H-4 and H-5). This requires 2D NMR techniques that map correlations between ^1H and ^{13}C nuclei.

A. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment shows correlations between carbons and their directly attached protons. [5][6]

Protocol:

- Acquire a 2D HSQC spectrum. This experiment correlates the ^1H spectrum (on one axis) with the ^{13}C spectrum (on the other axis).

Expected Outcome & Interpretation: The HSQC spectrum will show two cross-peaks, each connecting a proton signal to a carbon signal.

- One cross-peak will correlate the ^1H signal of H-4 to the ^{13}C signal of C-4.
- The other cross-peak will correlate the ^1H signal of H-5 to the ^{13}C signal of C-5.

Since the ^1H NMR shifts of H-4 and H-5 are distinct and can be assigned based on their coupling patterns and electronic environment, this experiment provides an unambiguous link to their corresponding carbons.

B. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides confirmation by showing correlations between protons and carbons that are two or three bonds away.^[5]^[6] This is a powerful tool for mapping the connectivity of the entire molecular skeleton.

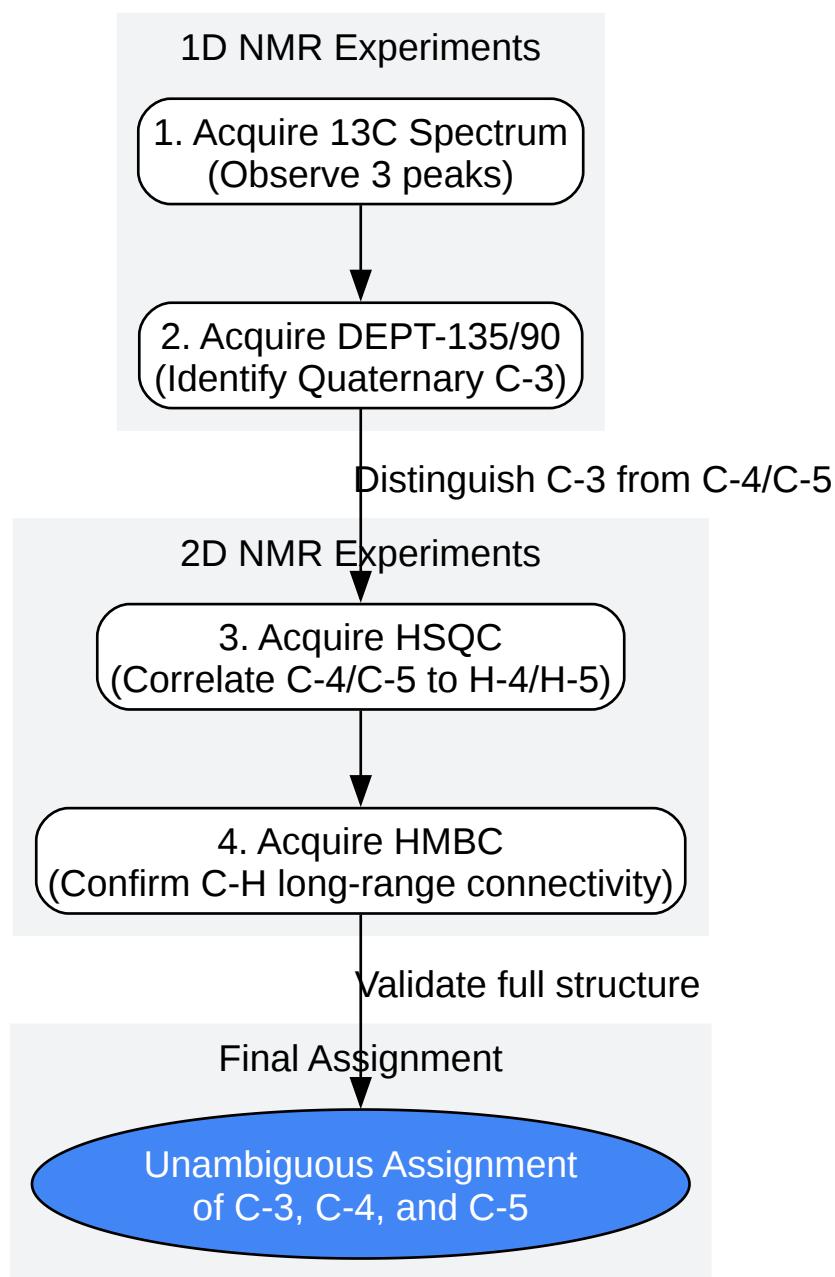
Protocol:

- Acquire a 2D HMBC spectrum.

Expected Outcome & Interpretation: Key long-range correlations will be observed:

- H-4 will show a correlation to C-5 (a two-bond coupling) and C-3 (a two-bond coupling).
- H-5 will show a correlation to C-4 (a two-bond coupling) and C-3 (a three-bond coupling).

Observing a correlation from the downfield proton (H-5) to the quaternary carbon (C-3) and the upfield protonated carbon (C-4) provides definitive, self-validating proof of the assignments.



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A streamlined workflow for the complete assignment.

Conclusion

While direct experimental data for the ^{13}C NMR of **3-chloroisothiazole** is not readily available in the surveyed literature, a robust and scientifically sound assignment can be achieved through a combination of predictive methods and systematic experimental verification. By

starting with the known chemical shifts of isothiazole and applying established substituent effects, a reliable set of predicted assignments for C-3, C-4, and C-5 has been generated.

The definitive confirmation of these assignments rests on a logical, multi-step experimental workflow. The use of DEPT spectroscopy allows for the immediate identification of the quaternary C-3 carbon. Subsequent 2D correlation experiments, namely HSQC and HMBC, provide the necessary through-bond connectivity information to unambiguously assign the protonated C-4 and C-5 carbons. This self-validating protocol ensures the highest degree of confidence in the final structural elucidation, a cornerstone of rigorous chemical research and development.

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